Benzoyl Trifluoromethanesulfonate

CAS No.: 36967-85-8

Cat. No.: VC2033565

Molecular Formula: C8H5F3O4S

Molecular Weight: 254.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36967-85-8 |

|---|---|

| Molecular Formula | C8H5F3O4S |

| Molecular Weight | 254.18 g/mol |

| IUPAC Name | trifluoromethylsulfonyl benzoate |

| Standard InChI | InChI=1S/C8H5F3O4S/c9-8(10,11)16(13,14)15-7(12)6-4-2-1-3-5-6/h1-5H |

| Standard InChI Key | GEZVJNXOBFDIPM-UHFFFAOYSA-N |

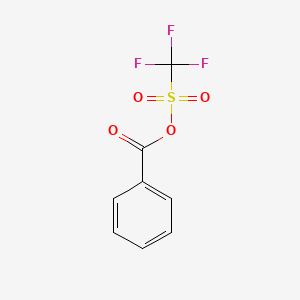

| SMILES | C1=CC=C(C=C1)C(=O)OS(=O)(=O)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OS(=O)(=O)C(F)(F)F |

Introduction

Chemical Properties and Structure

Structural Characteristics

Benzoyl Trifluoromethanesulfonate has the molecular formula C₈H₅F₃O₄S with a molecular weight of 254.18 g/mol . The structure consists of a benzoyl group linked to a trifluoromethanesulfonate moiety through an oxygen atom. This unique structural arrangement contributes to its high reactivity as a benzoylating agent.

Chemical Identifiers

Table 1 presents the key chemical identifiers associated with Benzoyl Trifluoromethanesulfonate:

| Identifier | Value |

|---|---|

| CAS Number | 36967-85-8 |

| Molecular Formula | C₈H₅F₃O₄S |

| Molecular Weight | 254.18 g/mol |

| IUPAC Name | Trifluoromethylsulfonyl benzoate |

| InChI | InChI=1S/C8H5F3O4S/c9-8(10,11)16(13,14)15-7(12)6-4-2-1-3-5-6/h1-5H |

| InChIKey | GEZVJNXOBFDIPM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)OS(=O)(=O)C(F)(F)F |

Physical Properties

Benzoyl Trifluoromethanesulfonate exists as a colorless to light orange or yellow clear liquid at room temperature . Its physical properties contribute significantly to its handling, storage requirements, and applications in various chemical reactions.

Table 2: Physical Properties of Benzoyl Trifluoromethanesulfonate:

| Property | Value |

|---|---|

| Physical State (20°C) | Liquid |

| Appearance | Colorless to light orange/yellow clear liquid |

| Boiling Point | 92-94°C at 2.2 mmHg |

| Density | 1.51 g/cm³ |

| Flash Point | 114°C |

Synthesis and Preparation Methods

Traditional Synthetic Routes

Several methods have been developed for the synthesis of Benzoyl Trifluoromethanesulfonate. The most common approaches include:

-

Direct Synthesis from Benzoyl Chloride and Trifluoromethanesulfonic Acid: This is one of the most straightforward methods, involving the reaction between benzoyl chloride and trifluoromethanesulfonic acid .

-

In Situ Generation: Benzoyl Trifluoromethanesulfonate can be generated in situ through several methods:

Purification

The compound can be purified by distillation under reduced pressure. The boiling point during distillation is typically 92-94°C at 2.2 mmHg .

Applications in Organic Chemistry

Benzoylation of Hindered Hydroxyls

Benzoyl Trifluoromethanesulfonate is particularly valued for its effectiveness as a benzoylating agent for sterically hindered hydroxy groups. Traditional benzoylation methods often struggle with such substrates, but Benzoyl Trifluoromethanesulfonate facilitates these reactions under mild conditions with high yields .

A typical benzoylation procedure involves:

-

Addition of the alcohol substrate to a dry round-bottom flask

-

Addition of a base (typically pyridine) to neutralize the triflic acid generated during the reaction

-

Addition of Benzoyl Trifluoromethanesulfonate under inert atmosphere

-

Stirring at room temperature until completion

Example reaction: 1-Adamantanol (0.65 mmol) when treated with Benzoyl Trifluoromethanesulfonate provides the corresponding benzoate ester in excellent yield under mild conditions .

Pharmaceutical Applications

In the pharmaceutical industry, Benzoyl Trifluoromethanesulfonate plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs). Its ability to function effectively under mild conditions makes it particularly valuable for introducing benzoyl protecting groups in complex molecules containing sensitive functionalities .

Key pharmaceutical applications include:

-

Protection of hydroxyl groups in drug synthesis

-

Introduction of benzoyl groups into complex bioactive molecules

-

Improvement of yields and purity in pharmaceutical formulations

Polymer Chemistry

In polymer chemistry, Benzoyl Trifluoromethanesulfonate serves as an effective coupling agent for the production of specialty polymers. Its use contributes to the enhancement of material properties such as:

Fluorination Reactions

Reaction Mechanisms

The high reactivity of Benzoyl Trifluoromethanesulfonate is largely attributed to the excellent leaving group ability of the triflate moiety. In benzoylation reactions, the mechanism typically involves nucleophilic attack of the alcohol oxygen on the carbonyl carbon, with subsequent displacement of the triflate group.

Interestingly, while the triflate anion is generally considered a poor nucleophile, research has revealed instances where it can act as a nucleophile in certain reactions. This dual nature contributes to the complex and versatile reactivity profile of triflate-containing compounds like Benzoyl Trifluoromethanesulfonate .

Several unique rearrangements have been observed when Lewis acid-sensitive compounds react with Benzoyl Trifluoromethanesulfonate. For example:

Comparative Analysis with Similar Reagents

When compared to other benzoylation reagents such as benzoyl chloride and benzoic anhydride, Benzoyl Trifluoromethanesulfonate offers several distinct advantages:

Table 3: Comparison of Common Benzoylation Reagents

| Property | Benzoyl Trifluoromethanesulfonate | Benzoyl Chloride | Benzoic Anhydride |

|---|---|---|---|

| Reactivity toward hindered alcohols | High | Moderate | Low |

| Required reaction temperature | Room temperature | Often requires heating | Requires heating or catalysts |

| Selectivity | High | Moderate | Low |

| By-product | Triflic acid | HCl | Benzoic acid |

| Stability | Moisture sensitive | Moderate stability | Stable |

Recent Research Developments

Recent studies have expanded the applications of Benzoyl Trifluoromethanesulfonate in organic synthesis. Researchers have explored its utility in:

-

Stereoselective construction of complex ring systems in natural product synthesis

-

Development of new methodologies for the functionalization of carbohydrates

The unique reactivity of the triflate moiety has also been the subject of mechanistic studies, providing deeper insights into the behavior of this versatile reagent in various organic transformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume